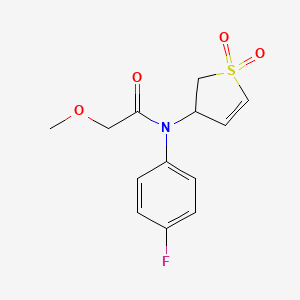
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C13H14FNO4S and its molecular weight is 299.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring with a dioxido group and an acetamide moiety. Its molecular formula is C13H15FNO4S with a molecular weight of approximately 307.33 g/mol. The presence of the fluorophenyl group may enhance its pharmacological properties by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that thiophene derivatives often exhibit various biological activities, including:
- Antimicrobial Activity : Thiophene compounds have been studied for their ability to inhibit bacterial growth and may possess antifungal properties.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may interact with enzymes involved in cancer cell proliferation, potentially leading to therapeutic effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- Interaction with DNA/RNA : Some thiophene derivatives have been shown to interact with nucleic acids, potentially affecting gene expression.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
A notable case study involved the evaluation of a related thiophene compound in a mouse model for its anti-inflammatory properties. The study reported a reduction in pro-inflammatory cytokines and an improvement in clinical scores associated with inflammation.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing appropriate reagents to create the dioxido derivative.
- Amidation Reaction : Coupling the thiophene derivative with 4-fluorophenyl acetamide under specific conditions.
The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-19-8-13(16)15(11-4-2-10(14)3-5-11)12-6-7-20(17,18)9-12/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKFMKGQVAHVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














